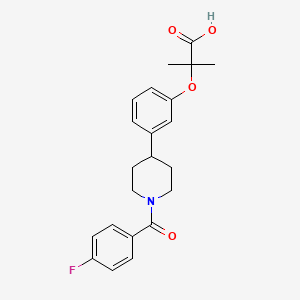
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHL-157 is a biochemical.
Aplicaciones Científicas De Investigación
Pharmacological Research :
- A study by Komoto et al. (2000) synthesized and evaluated new fibrates containing piperidine, including 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid. This compound exhibited superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to bezafibrate in mice and rats (Komoto, Hirota, Otsuka, Kotake, Hasegawa, Koya, Sato, & Sakamoto, 2000).
Chemical Synthesis and Characterization :
- Research by Zhang Dan-shen (2009) focused on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a related compound, detailing its preparation and confirmation through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
Biochemical Studies :
- Spivack, Leib, and Lobos (1994) discovered a novel bacterial pathway for metabolizing bisphenol A, which included the formation of 2,2-bis(4-hydroxyphenyl)propanoic acid and a skeletally rearranged triol 1,2-bis(4-hydroxyphenyl)-2-propanol (Spivack, Leib, & Lobos, 1994).
Synthesis and Reactions Research :
- Agarwal and Knaus (1985) investigated the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles. This research included reactions with compounds structurally related to the subject compound (Agarwal & Knaus, 1985).
Structural Analysis :
- Li et al. (2005) conducted a study on the structures of trifluoromethyl-substituted compounds, including analysis of their dihedral angles and distances between atoms, providing insights into the structural properties of similar compounds (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Radiosynthesis for Medical Imaging :
- Terrière et al. (1997) developed a method for the radiosynthesis of a radiobrominated ligand for 5HT2A receptors, which included the use of a compound with a structure analogous to the subject compound. This research is significant for the development of tracers for PET imaging (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).
Propiedades
Número CAS |
158234-40-3 |
|---|---|
Nombre del producto |
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl- |
Fórmula molecular |
C22H24FNO4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[3-[1-(4-fluorobenzoyl)piperidin-4-yl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24FNO4/c1-22(2,21(26)27)28-19-5-3-4-17(14-19)15-10-12-24(13-11-15)20(25)16-6-8-18(23)9-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,26,27) |
Clave InChI |
XNGGRURGYIXOBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AHL-157; AHL 157; AHL157 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



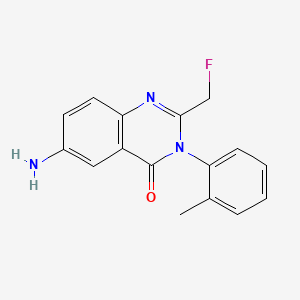
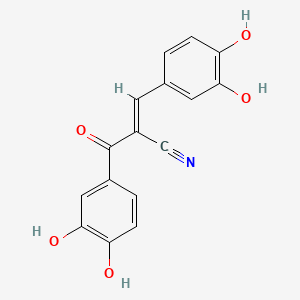
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
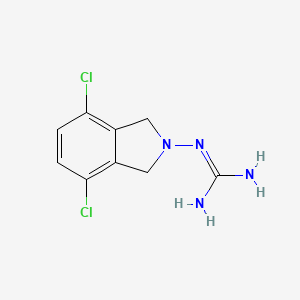
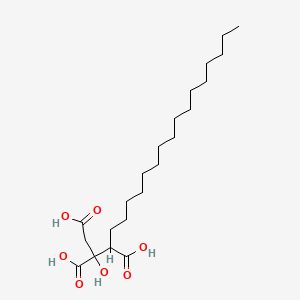
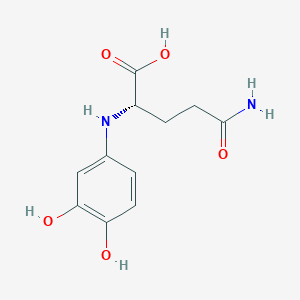
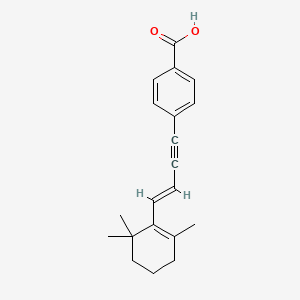
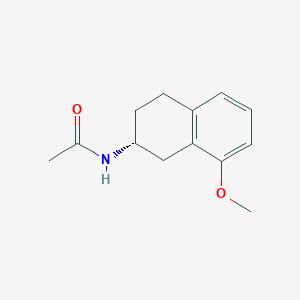
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
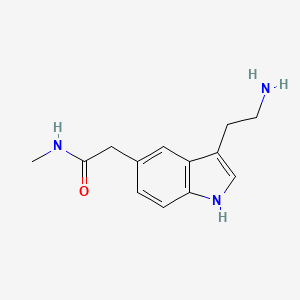
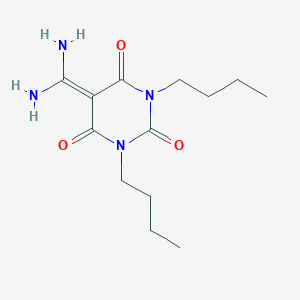
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)